1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one
CAS No.:
Cat. No.: VC16792493
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8O4 |
|---|---|
| Molecular Weight | 180.16 g/mol |
| IUPAC Name | 1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone |
| Standard InChI | InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3 |
| Standard InChI Key | BCJOWOMWXPBDQF-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=C(C2=C(C=C1)OCO2)O |
Introduction
1-(4-Hydroxybenzo[d] dioxol-5-yl)ethan-1-one is a chemical compound with the CAS number 23780-60-1. It belongs to the benzodioxole family, which is known for its diverse biological activities and applications in pharmaceutical and chemical industries. This compound is specifically characterized by its hydroxy group attached to the benzodioxole ring, which can influence its chemical properties and biological interactions.
Synthesis and Applications
1-(4-Hydroxybenzo[d] dioxol-5-yl)ethan-1-one can be synthesized through various organic chemistry methods, often involving the reaction of benzodioxole derivatives with acetylating agents. Its applications may include use as an intermediate in the synthesis of pharmaceuticals or as a building block in organic synthesis due to its reactive functional groups.
Biological Activity
The biological activity of this compound is not extensively documented, but compounds within the benzodioxole family are known for their potential pharmacological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. The presence of a hydroxy group may enhance its ability to interact with biological targets.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume